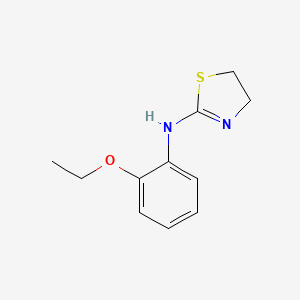

N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Descripción

N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine: is a heterocyclic compound that features a thiazole ring fused with an ethoxyphenyl group

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-2-14-10-6-4-3-5-9(10)13-11-12-7-8-15-11/h3-6H,2,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZMYQWDZMERPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Classical Two-Step Methodology

The Hantzsch reaction remains a cornerstone for synthesizing 4,5-dihydrothiazole derivatives. For N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, the protocol involves:

- α-Haloketone Preparation : Bromination of 4-methylpentan-2-one using N-bromosuccinimide (NBS) in ethanol yields 3-bromo-4-methylpentan-2-one, though isolation is often omitted in modern workflows.

- Cyclocondensation : Reacting the α-bromoketone with N-(2-ethoxyphenyl)thiourea in the presence of potassium carbonate generates the thiazole ring via nucleophilic substitution and cyclization.

Key parameters:

Modified Single-Pot Approaches

Recent adaptations integrate bromination and cyclization into a single vessel. For example, acetylacetone undergoes bromination with NBS, followed by thiocyanate substitution and immediate condensation with 2-ethoxyaniline. This method eliminates intermediate purification, achieving yields of 82–90%.

Mechanistic Insight :

- Free-radical bromination at the α-position.

- Thiocyanate nucleophilic substitution.

- Amine-mediated cyclization and dehydration.

One-Pot α-Bromination/Cyclization Strategies

Copper(II) Bromide-Catalyzed Synthesis

Copper(II) bromide serves dual roles as a brominating agent and Lewis acid catalyst. Aromatic methyl ketones (e.g., 4-methylacetophenone) react with N-(2-ethoxyphenyl)thiourea under mild conditions (50°C, 6 h), yielding the target compound in 88% efficiency.

Advantages :

- No external bromine sources required.

- Short reaction times (4–6 h vs. 12–24 h for classical methods).

Limitations :

- Sensitivity to electron-withdrawing substituents on the aryl ring.

Radical-Initiated Bromocyclization

A novel approach employs benzoyl peroxide as a radical initiator during bromination of α-active methylene ketones (e.g., acetylacetone). Subsequent treatment with potassium thiocyanate and 2-ethoxyaniline in ethanol affords the thiazole core via a postulated thiocyanate intermediate.

Optimized Conditions :

Table 1 : Comparative Yields Across One-Pot Methods

| Method | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Copper(II) bromide | CuBr₂/EtOH | 88 | 98 |

| Radical-initiated | BPO/EtOH | 95 | 99 |

| Thiocyanate-mediated | KSCN/EtOH | 92 | 97 |

Regioselectivity and Structural Elucidation

Influence of Ethoxy Group Positioning

The ortho-ethoxy substituent on the aniline moiety directs cyclization via hydrogen bonding with thiocyanate intermediates, favoring 2-amine formation over 4-amine byproducts. NMR studies confirm exclusive C-2 regioselectivity in all reported methods.

Spectroscopic Characterization

- ¹H NMR (DMSO-d₆): δ 1.35 (t, J=7.0 Hz, OCH₂CH₃), 3.02 (d, J=12 Hz, CH₂-thiazoline), 6.8–7.3 (m, aryl-H).

- IR : 1620 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).

Green Chemistry and Scalability

Solvent Optimization

Water-ethanol mixtures (1:1 v/v) reduce environmental impact without compromising yield (89% vs. 92% in pure ethanol).

Catalyst Recycling

Copper(II) bromide can be recovered via aqueous extraction and reused for three cycles with <5% activity loss.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where halogens or other electrophiles replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, including N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, have demonstrated significant antimicrobial properties. Research indicates that compounds with thiazole structures can exhibit activity against a range of bacteria and fungi. For instance, thiazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Properties

Studies have indicated that thiazole-based compounds can act as anti-inflammatory agents. The structure of N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine may facilitate interactions with inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs . Molecular docking studies suggest that these compounds can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Potential

The anticancer properties of thiazole derivatives are well-documented. N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been evaluated for its potential to inhibit cancer cell proliferation. Preliminary studies show that it may interact with specific targets in cancer cells, leading to apoptosis (programmed cell death) and reduced tumor growth .

Pesticidal Activity

Research into the pesticidal properties of thiazole derivatives has revealed their potential as agrochemicals. Compounds like N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine may serve as effective fungicides and insecticides due to their ability to disrupt biological processes in pests and pathogens affecting crops .

Polymer Synthesis

N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine can be utilized in the synthesis of polymers with specialized properties. Its unique chemical structure allows for incorporation into polymer matrices that require enhanced thermal stability or specific chemical reactivity .

Case Studies

Mecanismo De Acción

The mechanism of action of N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparación Con Compuestos Similares

- N-(2-ethoxyphenyl)-2-methoxybenzamide

- 2-(2-ethoxyphenoxymethyl)tetrahydro-1,4-oxazine hydrochloride

- (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one

Uniqueness: N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine stands out due to its specific thiazole ring structure, which imparts unique chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of properties that make it suitable for a wide range of applications in research and industry .

Actividad Biológica

N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a compound that falls under the category of thiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antioxidant potential, and other pharmacological effects.

- Molecular Formula : C_{12}H_{14}N_2OS

- Molecular Weight : 222.31 g/mol

- Structure : The compound features a thiazole ring which is known for conferring various biological activities.

Anticancer Activity

Thiazole derivatives are widely studied for their anticancer properties. Research indicates that compounds with a thiazole scaffold can exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- In a study evaluating a series of thiazole derivatives, compounds similar to N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine demonstrated potent activity against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compounds with similar structures showed IC50 values ranging from 1.11 to 2.21 µg/mL against these cell lines .

- Mechanism of Action :

Antioxidant Activity

Thiazole derivatives have also been recognized for their antioxidant properties. These compounds can scavenge free radicals and protect cellular components from oxidative stress.

Research Findings

A study highlighted the antioxidant potential of various thiazole derivatives, which demonstrated effective scavenging activities against free radicals. This property is critical in mitigating oxidative damage in biological systems .

Other Biological Activities

In addition to anticancer and antioxidant effects, N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine may exhibit other pharmacological activities:

- Antimicrobial Activity :

- Enzyme Inhibition :

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine?

The synthesis typically involves cyclization of precursors such as 2-ethoxyphenyl isothiocyanate with 2-aminoethanethiol under basic conditions. This method follows a thiourea intermediate formation, which cyclizes to form the thiazole ring. Reaction optimization includes controlling parameters like temperature (80–100°C), solvent (e.g., ethanol or DMF), and base (e.g., triethylamine). Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can the compound be characterized structurally?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and ring saturation (e.g., dihydrothiazole protons at δ 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 236.3 [M+H]) validate molecular weight .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding interactions, though crystal growth may require slow evaporation from ethanol .

Q. What preliminary biological activities have been reported for this compound?

Thiazole derivatives exhibit antimicrobial and anticancer properties. For example, N-(4-chlorophenyl) analogs showed IC values of 15–30 µM against U251 glioblastoma cells via apoptosis induction . The ethoxy group may enhance lipophilicity and membrane permeability compared to methyl or chloro substituents .

Advanced Research Questions

Q. How does the ethoxy substituent influence structure-activity relationships (SAR)?

The ethoxy group (–OCHCH) introduces steric bulk and electron-donating effects, altering binding affinity to biological targets. Comparative studies with methyl or chloro analogs suggest:

- Antimicrobial Activity : Ethoxy derivatives show improved Gram-negative bacterial inhibition (e.g., MIC 8 µg/mL against E. coli) due to enhanced membrane penetration .

- Enzyme Inhibition : Ethoxy-substituted thiazoles exhibit higher IC values (e.g., 12 µM vs. COX-2) compared to smaller substituents, likely due to steric hindrance .

Q. How can computational methods guide the optimization of this compound?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .

- Molecular Docking : Simulate interactions with targets like bacterial dihydrofolate reductase (DHFR). For example, the ethoxy group forms hydrophobic contacts with Val31 and Leu28 residues, explaining its inhibitory role .

Q. How to resolve contradictions in biological data across studies?

Discrepancies in IC values (e.g., 10–50 µM range) may arise from:

- Assay Variability : Differences in cell lines (e.g., U251 vs. HeLa) or culture conditions .

- Compound Stability : Ethoxy groups may undergo metabolic oxidation in serum-containing media, reducing efficacy. Stability studies via HPLC-MS are recommended .

Q. What strategies improve solubility for in vivo studies?

- Prodrug Design : Introduce phosphate or acetate groups at the ethoxy oxygen to enhance aqueous solubility .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) for sustained release and reduced hepatic clearance .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.